2,4-Dichloro-3-fluorocinnamic acid
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Overview
Description
2,4-Dichloro-3-fluorocinnamic acid is an organic compound with the molecular formula C9H5Cl2FO2 and a molecular weight of 235.04 g/mol . This compound is a derivative of cinnamic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions and a fluorine atom at the 3 position. It is a white to off-white crystalline powder and is used in various chemical and industrial applications.
Preparation Methods
The synthesis of 2,4-Dichloro-3-fluorocinnamic acid can be achieved through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature.
Industrial production methods for this compound may involve multi-step synthesis processes, including halogenation and fluorination reactions, followed by purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
2,4-Dichloro-3-fluorocinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Dichloro-3-fluorocinnamic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-fluorocinnamic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,4-Dichloro-3-fluorocinnamic acid can be compared with other similar compounds, such as:
2,4-Dichlorocinnamic acid: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
3-Fluorocinnamic acid: Lacks the chlorine substitutions, leading to different chemical and physical properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with different applications and mechanisms of action compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H5Cl2FO2 |
---|---|
Molecular Weight |
235.04 g/mol |
IUPAC Name |
(E)-3-(2,4-dichloro-3-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-6-3-1-5(2-4-7(13)14)8(11)9(6)12/h1-4H,(H,13,14)/b4-2+ |
InChI Key |
FJKDXILTUBXFPL-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=C/C(=O)O)Cl)F)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)Cl)F)Cl |
Origin of Product |
United States |
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